

# Technical Monograph: 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline

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## Compound of Interest

**Compound Name:** 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline  
**Cat. No.:** B13056650

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## Advanced Building Block for Kinase Inhibitor Development[1]

### Part 1: Executive Summary & Chemical Identity[1]

**4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline** is a highly functionalized heterocycle designed as a scaffold for small-molecule drug discovery. Structurally, it belongs to the 4-aminoquinoline class of kinase inhibitors, sharing a pharmacophore lineage with FDA-approved drugs like Cabozantinib and Bosutinib.

The specific substitution pattern—6-Fluoro, 7-Methoxy—is a strategic bioisostere of the classic 6,7-dimethoxy motif. The introduction of fluorine at the C6 position blocks metabolic oxidation (a common clearance pathway for 6-methoxy groups) and modulates the electronic density of the quinoline ring, potentially enhancing binding affinity to ATP-binding pockets of targets such as c-Met, VEGFR, and RET.

## Chemical Data Table

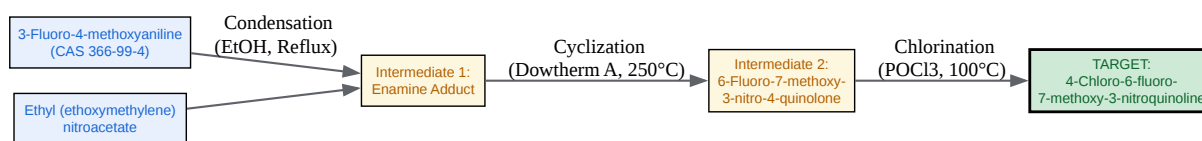
Property	Specification
CAS Number	2089651-42-1
IUPAC Name	4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline
Molecular Formula	C <sub>10</sub> H <sub>6</sub> ClFN <sub>2</sub> O <sub>3</sub>
Molecular Weight	256.62 g/mol
SMILES	<chem>COc1cc2c(cc1F)ncc(c2Cl)[O-]</chem>
Appearance	Pale yellow to tan solid
Solubility	Soluble in DMSO, DMF; sparingly soluble in DCM
Key Functionality	Electrophilic C4-Chlorine (S <sub>N</sub> Ar active), Reducible C3-Nitro

## Part 2: Strategic Synthesis & Protocols

The synthesis of this compound requires a robust protocol that balances the reactivity of the 4-chloro group with the stability of the nitro moiety. The following pathway is designed for high purity and scalability, utilizing a modified Gould-Jacobs reaction followed by chlorination.

### Retrosynthetic Analysis (DOT Visualization)[1]

The synthesis logically disconnects to 3-Fluoro-4-methoxyaniline and Ethyl (ethoxymethylene)nitroacetate.



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Figure 1: Retrosynthetic pathway showing the conversion of aniline precursors to the final chloro-nitro-quinoline.

## Detailed Experimental Protocol

### Step 1: Condensation & Cyclization

Objective: Formation of the quinolone core (6-Fluoro-7-methoxy-3-nitroquinolin-4(1H)-one).

- Reagents: Charge a reaction vessel with 3-Fluoro-4-methoxyaniline (1.0 eq) and Ethyl (ethoxymethylene)nitroacetate (1.1 eq) in Ethanol (10 vol).
- Condensation: Reflux for 2–4 hours. Monitor by TLC for the disappearance of aniline.
- Isolation (Enamine): Cool to room temperature. The intermediate enamine often precipitates. Filter and dry.
- Cyclization: Add the dried enamine portion-wise to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C.
  - Critical Control: Maintain temperature >240°C to ensure rapid cyclization and prevent polymerization.
- Workup: Cool to ~80°C, then dilute with Hexanes or Ethanol to precipitate the quinolone product. Filter, wash with ethanol, and dry.

### Step 2: Chlorination (The Critical Step)

Objective: Conversion of the 4-hydroxy/oxo group to the reactive 4-chloro handle.

- Setup: Place the 6-Fluoro-7-methoxy-3-nitro-4-quinolone (from Step 1) in a round-bottom flask under Nitrogen.
- Reagent: Add Phosphorus Oxychloride (POCl<sub>3</sub>) (5.0 eq).
  - Note: POCl<sub>3</sub> acts as both solvent and reagent.[1]
- Reaction: Heat to 100–110°C for 2–3 hours. The suspension should clear as the chloro-quinoline is formed.

- Monitoring: Aliquot a drop into MeOH (to quench) and check TLC/LCMS.
- Quenching (Hazard):
  - Cool the reaction mixture to room temperature.
  - Slowly pour the mixture onto crushed ice/water with vigorous stirring. Maintain temperature <20°C.
  - Neutralize with NH<sub>4</sub>OH or NaHCO<sub>3</sub> to pH 8.
- Extraction: Extract with Dichloromethane (DCM). Wash organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO<sub>2</sub>, 0-5% MeOH in DCM).

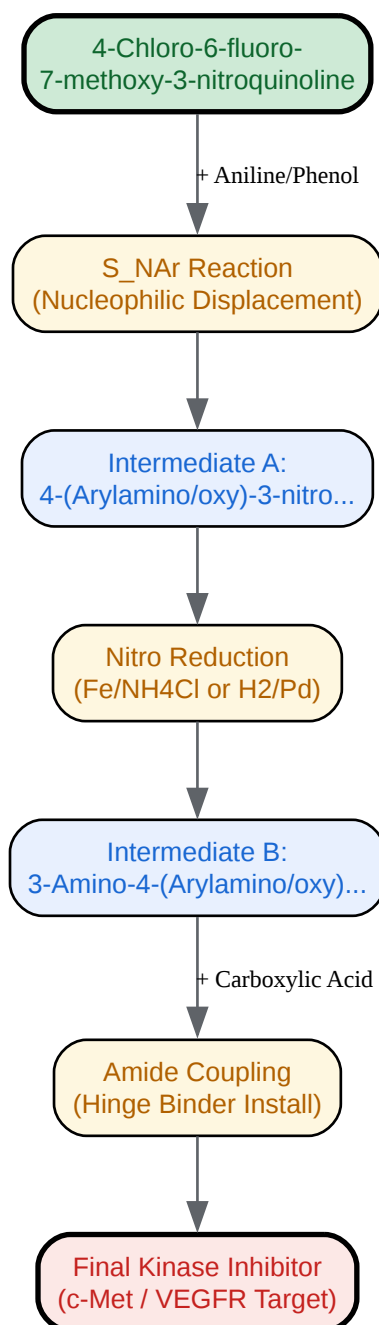
## Part 3: Mechanistic Insights & Applications

The utility of **4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline** lies in its dual-reactivity, enabling the rapid construction of complex kinase inhibitors.

### Structure-Activity Relationship (SAR) Logic

- C4-Position (Chlorine): A highly electrophilic site susceptible to Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar). It reacts readily with anilines, phenols, or thiols to install the "tail" of the inhibitor (often a solvent-exposed solubilizing group).
- C3-Position (Nitro): A "masked" amine. After the C4-substitution, the nitro group is reduced (Fe/NH<sub>4</sub>Cl or H<sub>2</sub>/Pd-C) to an amine. This amine is then acylated (e.g., with cyclopropane-1,1-dicarboxylate) to form the "hinge-binding" motif typical of c-Met inhibitors.
- C6-Fluoro / C7-Methoxy: This specific pattern improves metabolic stability compared to the bis-methoxy analog (Cabozantinib intermediate). The fluorine atom blocks metabolic hydroxylation at the 6-position.

### Reaction Scope Visualization (DOT)



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Figure 2: Downstream application workflow for synthesizing kinase inhibitors.

## Part 4: Analytical Characterization

To validate the identity of CAS 2089651-42-1, researchers should look for the following spectral signatures:

- $^1\text{H}$  NMR (DMSO- $d_6$ ):
  - H2 (Singlet): A distinct singlet around 9.0–9.2 ppm (characteristic of the proton between N and  $\text{NO}_2$ ).
  - H5 (Doublet): A doublet around 8.0 ppm (coupling with F6,  $J \sim 8\text{--}10$  Hz).
  - H8 (Doublet): A doublet around 7.6 ppm (coupling with F6,  $J \sim 6\text{--}8$  Hz).
  - $\text{OCH}_3$ : A sharp singlet at 4.0 ppm.
- $^{19}\text{F}$  NMR:
  - A single peak around -110 to -120 ppm, showing coupling to H5 and H8.
- Mass Spectrometry (LCMS):
  - M+H: 257.0 / 259.0 (Characteristic 3:1 Chlorine isotope pattern).

## Part 5: Safety & Handling

- $\text{POCl}_3$  Hazard: Phosphorus oxychloride is corrosive and reacts violently with water. All quenching steps must be performed at low temperatures with proper ventilation.
- Nitro Compounds: While stable, nitro-aromatics can be energetic. Avoid excessive heat during drying.
- Skin Sensitizer: Quinoline intermediates are often potent sensitizers. Double-gloving and use of a fume hood are mandatory.

## References

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